
Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate
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Overview
Description
Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate is a chemical compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1-ethyl-1H-pyrazol-5-yl)acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by alkylation with ethyl iodide . The reaction conditions often include the use of a base such as sodium ethoxide to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Pharmacological Applications
Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate has been studied for its potential pharmacological effects, including:
- Analgesic and Anti-inflammatory Properties : Research indicates that derivatives of pyrazole compounds exhibit analgesic and anti-inflammatory activities. For instance, studies have shown that certain substituted pyrazole derivatives demonstrate substantial anti-inflammatory effects with minimal ulcerogenic activity, making them suitable candidates for pain management therapies .
- Cancer Treatment : The compound has been investigated for its role in cancer therapy. Its structural analogs are known to act as selective androgen receptor modulators (SARMs), which are useful in treating conditions like prostate cancer. These compounds can inhibit the proliferation of cancer cells and may serve as effective treatments for androgen receptor-dependent cancers .
Therapeutic Uses
This compound shows promise in various therapeutic applications:
- Wound Healing : The compound has been noted for its potential to promote wound healing, possibly due to its ability to influence cellular processes involved in tissue repair and regeneration .
- Treatment of Chronic Diseases : There is evidence suggesting that pyrazole derivatives may be beneficial in managing chronic conditions such as diabetes mellitus and its complications, including diabetic nephropathy and neuropathy .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
Mechanism of Action
The mechanism of action of ethyl (1-ethyl-1H-pyrazol-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl (1-ethyl-1H-pyrazol-5-yl)acetate include other pyrazole derivatives such as:
- Ethyl (1-methyl-1H-pyrazol-5-yl)acetate
- Ethyl (1-phenyl-1H-pyrazol-5-yl)acetate
- Ethyl (1-benzyl-1H-pyrazol-5-yl)acetate .
Uniqueness
This compound is unique due to its specific ethyl substitution on the pyrazole ring, which can influence its reactivity and biological activity. This substitution pattern can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .
Biological Activity
Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Overview of Pyrazole Derivatives
Pyrazole and its derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The unique structure of pyrazoles allows them to interact with various biological targets, leading to significant pharmacological effects. This compound is particularly noted for its potential in developing therapeutic agents.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of pyrazole derivatives, including this compound. The compound has shown promising results against various pathogens.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.25 mg/mL | |
Escherichia coli | 0.50 mg/mL | |
Pseudomonas aeruginosa | 0.75 mg/mL | |
Candida albicans | 0.10 mg/mL |
The agar well-diffusion method was employed for testing the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that this compound exhibits potent activity against Staphylococcus aureus and Candida albicans, with lower MIC values compared to standard antibiotics like rifampicin and ampicillin.
The biological activity of this compound can be attributed to several mechanisms:
1. Inhibition of Enzymatic Activity:
Pyrazole derivatives have been shown to inhibit various enzymes that are crucial for microbial survival. For instance, inhibition of dihydroorotate dehydrogenase has been linked to the antimicrobial effects observed in some pyrazole compounds .
2. Disruption of Membrane Integrity:
The interaction with microbial membranes can lead to increased permeability and eventual cell lysis, contributing to the antimicrobial effects observed in laboratory studies .
3. Modulation of Immune Response:
Some studies suggest that pyrazole derivatives may enhance the host's immune response, thereby aiding in the clearance of infections .
Case Studies
A number of case studies have highlighted the efficacy of this compound in various applications:
Case Study 1: Antimicrobial Efficacy Against Resistant Strains
In a study published in 2024, researchers evaluated the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus. The compound demonstrated significant antibacterial activity, suggesting its potential as an alternative treatment option .
Case Study 2: Anti-inflammatory Properties
Another study explored the anti-inflammatory properties of pyrazole derivatives, including this compound. Results indicated that these compounds could reduce inflammation markers in vitro, highlighting their potential use in treating inflammatory diseases .
Properties
IUPAC Name |
ethyl 2-(2-ethylpyrazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-11-8(5-6-10-11)7-9(12)13-4-2/h5-6H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXGHJRNTOBPLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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